(+)-Magnoflorine Iodide

Description

Properties

IUPAC Name |

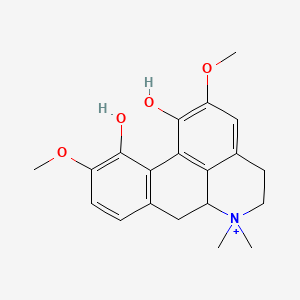

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXAIKMLINXQY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (+)-Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine is a quaternary aporphine alkaloid naturally synthesized in a variety of plant families, including Ranunculaceae, Menispermaceae, Magnoliaceae, Berberidaceae, and Papaveraceae.[1][2] This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of (+)-Magnoflorine, with a focus on obtaining its iodide salt. Detailed experimental protocols, quantitative data, and visualizations of its key signaling pathways are presented to aid researchers in their drug discovery and development efforts.

Physicochemical Properties of (+)-Magnoflorine Iodide

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄INO₄ | [3][4] |

| Molecular Weight | 469.31 g/mol | [3] |

| CAS Number | 4277-43-4 | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 248 °C | [3] |

| Storage | Store at < -15°C in a well-closed container. | [3] |

Experimental Protocols

Extraction of (+)-Magnoflorine from Plant Material

The initial step in isolating (+)-Magnoflorine involves its extraction from dried and pulverized plant material. An effective method utilizes an acidic aqueous solution to enhance the solubility of the alkaloid.

Protocol: Acidic Water Decoction

-

Maceration: Pulverize the dried plant material (e.g., roots, rhizomes, tubers, or bark) to a fine powder.

-

Extraction: Add 4-12 volumes of an acidic aqueous solution (e.g., 1% HCl) to the powdered plant material.

-

Heating: Heat the mixture to 50-80°C and maintain for 1-3 hours.

-

Repetition: Repeat the extraction process 2-5 times to ensure maximum yield.

-

Pooling: Combine the liquid extracts from all extraction steps.[6]

-

Filtration: Filter the combined extract through a microfiltration membrane to remove solid plant debris.[6]

-

Concentration: Concentrate the filtered extract using a film evaporator or a similar technique.[6]

Isolation and Purification of (+)-Magnoflorine

Two primary chromatographic techniques are employed for the isolation and purification of (+)-Magnoflorine from the crude extract: Counter-Current Chromatography (CCC) and Column Chromatography.

a) Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the separation of alkaloids that may adsorb irreversibly to silica gel.

Protocol: Centrifugal Partition Chromatography (CPC) - A form of CCC

-

Solvent System Selection: A biphasic solvent system is crucial for successful separation. A commonly used system is composed of hexane, butanol, ethanol, and water. The ratio of these solvents should be optimized to achieve a suitable partition coefficient (k) for Magnoflorine, typically between 0.5 and 2. One effective ratio is 3:12:4:16 (v/v/v/v).[1][7]

-

Equilibration: Prepare the biphasic solvent system and allow the two phases to separate. The column is filled with the stationary phase.

-

Sample Injection: Dissolve the concentrated crude extract in a suitable solvent and inject it into the CPC instrument.

-

Elution: Pump the mobile phase through the column at a defined flow rate (e.g., 8 mL/min) and rotation speed (e.g., 1600 rpm).[7]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Analysis and Pooling: Analyze the fractions for the presence and purity of Magnoflorine. Pool the fractions containing the pure compound.

-

Solvent Removal: Evaporate the solvent from the pooled fractions to obtain pure (+)-Magnoflorine.

b) Column Chromatography

Traditional column chromatography using a solid stationary phase is also an effective method for purifying Magnoflorine.

Protocol: Macroporous Resin-Magnesium Oxide Mixed Column Chromatography

-

pH Adjustment and Liquid-Liquid Extraction: Adjust the pH of the concentrated extract to 7.5-11 with an alkali aqueous solution. Extract the alkaloids into an organic solvent such as ethyl acetate, repeating the extraction 3-6 times. Combine the organic layers.[6]

-

Column Packing: Prepare a chromatography column with a mixture of macroporous resin and magnesium oxide (e.g., mass ratio of 1:5 to 7:1).[6]

-

Sample Loading: Concentrate the combined organic extracts to a crude residue and load it onto the column.

-

Elution: Elute the column with a mixed solvent system, such as petroleum ether-ethyl acetate-methanol. The specific gradient or isocratic conditions should be determined based on preliminary TLC analysis.

-

Fraction Monitoring: Monitor the eluted fractions by TLC to identify those containing Magnoflorine.[6]

-

Isolation: Combine the pure fractions and evaporate the solvent to yield the crude Magnoflorine.

-

Recrystallization: Further purify the crude Magnoflorine by recrystallization from a suitable solvent system, such as n-hexane-acetone, to obtain the final pure product.[6]

Preparation of this compound

Once pure (+)-Magnoflorine is isolated, it can be converted to its iodide salt. As Magnoflorine is a quaternary ammonium cation, this process involves a counter-ion exchange. A more direct approach, if the isolated Magnoflorine is in a different salt form, or if starting from a tertiary amine precursor, would be quaternization with an alkyl iodide.

Proposed Protocol: Synthesis from a Tertiary Amine Precursor (if applicable) or Counter-ion Exchange

-

From a Tertiary Amine Precursor:

-

Dissolve the tertiary amine precursor of Magnoflorine in a suitable solvent (e.g., a dry organic solvent).

-

Add an excess of methyl iodide (CH₃I).

-

The reaction is often exothermic and may proceed at room temperature or with gentle heating.[8]

-

The quaternary ammonium iodide will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a cold solvent to remove any unreacted starting materials.

-

Dry the resulting this compound.

-

-

Counter-ion Exchange:

-

Dissolve the isolated Magnoflorine salt (e.g., chloride or bromide) in water.

-

Pass the solution through an anion-exchange resin that has been charged with iodide ions.

-

Alternatively, treat the aqueous solution with a soluble iodide salt (e.g., potassium iodide) where the desired this compound is less soluble and will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Quantitative Data

The yield and purity of isolated (+)-Magnoflorine can vary depending on the plant source and the isolation method employed.

| Plant Source | Extraction/Purification Method | Yield | Purity | Reference |

| Berberis vulgaris (root) | Methanolic Extraction followed by CPC | - | 95.1% | [1] |

| Epimedium alpinum (underground part) | Methanolic Extraction | 1-2% of plant material | - | [9] |

| Epimedium alpinum (aerial part) | Methanolic Extraction | 0.06-0.12% of plant material | - | [9] |

| Ziziphi Semen | - | 0.57 to 15.8 mg/day (from dietary supplements) | - | [10] |

Spectral Data

The structural elucidation of (+)-Magnoflorine is confirmed by various spectroscopic techniques.

Mass Spectrometry

-

Parent Ion: m/z 342.17 [M]⁺

-

Major Fragment Ions: m/z 297, 282, 265, 237

¹H and ¹³C NMR Spectroscopy

| ¹³C NMR Chemical Shift (ppm) | Assignment | ¹H NMR Chemical Shift (ppm) | Assignment |

| 145.8 | C-1 | 6.66 (s) | H-3 |

| 151.0 | C-2 | 3.89 (s) | C₁–OCH₃ |

| 111.3 | C-3 | 3.66 (s) | C₂–OCH₃ |

| 29.1 | C-4 | 2.59 (s) | N–CH₃ |

| 53.9 | C-5 | 8.36 (d, J = 8.0 Hz) | H-11 |

| 62.2 | C-6a | 7.20-7.33 (m) | H-8, 9, 10 |

| 35.5 | C-7 | ||

| 127.4 | C-8 | ||

| 126.6 | C-9 | ||

| 126.9 | C-10 | ||

| 128.2 | C-11 | ||

| 132.5 | C-11a | ||

| 126.9 | C-1a | ||

| 135.6 | C-7a | ||

| 55.3 | OCH₃ | ||

| 60.6 | OCH₃ | ||

| 43.8 | N-CH₃ |

This data is representative of aporphine alkaloids and may vary slightly depending on the solvent and instrument used.

Signaling Pathways and Experimental Workflows

(+)-Magnoflorine exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for the isolation of (+)-Magnoflorine.

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by (+)-Magnoflorine.

MAPK Signaling Pathway

Caption: Modulation of the MAPK signaling pathway by (+)-Magnoflorine.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by (+)-Magnoflorine.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of (+)-Magnoflorine and its subsequent conversion to this compound. The presented protocols, quantitative data, and pathway diagrams offer valuable resources for researchers engaged in natural product chemistry, pharmacology, and drug development. The diverse biological activities of (+)-Magnoflorine, mediated through its interaction with key signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. Further research into its mechanism of action and preclinical and clinical evaluation is warranted to fully explore its therapeutic potential.

References

- 1. Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 4277-43-4 | FM63154 | Biosynth [biosynth.com]

- 4. CAS 4277-43-4 | Magnoflorine Iodide [phytopurify.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN102001998A - Process for extracting and purifying magnoflorine from garden columbine family plant - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (+)-Magnoflorine Iodide, a quaternary aporphine alkaloid of significant interest in pharmacological research. The document details its chemical and physical characteristics, outlines experimental protocols for its isolation and analysis, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical and Spectral Data

(+)-Magnoflorine is a naturally occurring quaternary ammonium ion characterized by high polarity and good water solubility.[1] As an iodide salt, it is typically supplied as an off-white or light yellow crystalline powder.[2][3] The following tables summarize its key quantitative properties based on available literature.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol iodide | [4][5] |

| CAS Number | 2141-09-5; 4277-43-4 | [2][3][4][6] |

| Molecular Formula | C₂₀H₂₄INO₄ | [2][3] |

| Molecular Weight | 469.31 g/mol | [2][3][6] |

| Appearance | Off-white crystalline powder; White to light yellow solid | [2][3] |

| Melting Point | 252 °C; 248-249 °C (dec.); ~198 °C (dec.); 248 °C; 243–244 °C | [1][2][6][7] |

| Optical Rotation | [α]²⁶_D_ +150.0 (c=0.1, MeOH); [α]⁵_D_ +200.1° (MeOH) | [1][2] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |

| DMSO: 62.5 mg/mL (133.17 mM) | [3][8] | |

| In Vivo Formulation (≥ 2.08 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. | [3][8] |

Spectroscopic Data

| Technique | Data | Source(s) |

| UV-Vis (λmax) | 205, 227, 275 nm (for (+)-(S)-Magnoflorine) | [9] |

| 320 nm (detection wavelength for HPLC) | [10] | |

| Mass Spectrometry | Parent Ion (Cation): m/z 342.17 | [9] |

| MS/MS Fragments: m/z 297.1121, 265.0858, 237.0907 (from parent m/z 342.1699) | [11] | |

| NMR (¹H, ¹³C) | Spectra correspond to assigned structure. Used for definitive structural confirmation. | [12] |

Experimental Protocols

This section details common methodologies for the extraction, purification, and analysis of this compound, crucial for ensuring the purity and identity of the compound in research settings.

General Workflow for Isolation and Purification

The isolation of magnoflorine from plant matrices (e.g., roots, rhizomes) typically involves an initial extraction with a polar solvent, followed by purification steps to separate the target alkaloid from other secondary metabolites.[11][13][14]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of magnoflorine in plant extracts and dietary supplements.[10]

-

Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution using a binary solvent system, such as:

-

Solvent A: Ammonium acetate buffer

-

Solvent B: Acetonitrile

-

-

Detection : PDA detection at 320 nm is suitable for magnoflorine.[10]

-

Quantification : A calibration curve is generated using a certified reference standard of this compound at various concentrations. The peak area of magnoflorine in the sample is compared to the calibration curve to determine its concentration.

Structural Elucidation: Mass Spectrometry (MS) and NMR

-

Mass Spectrometry : Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used for accurate mass determination and fragmentation analysis.[11] The parent ion of the magnoflorine cation is observed at m/z 342.17, and its fragmentation pattern (MS/MS) helps confirm the structure.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the isolated compound. The chemical shifts, coupling constants, and correlation signals provide detailed information about the molecular framework, confirming the aporphine skeleton and the position of substituents.

Biological Activity and Signaling Pathways

(+)-Magnoflorine exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these interactions is critical for drug development professionals.

Anti-Inflammatory Signaling in Rheumatoid Arthritis

In the context of rheumatoid arthritis (RA), magnoflorine has been shown to attenuate inflammatory responses by simultaneously inhibiting pro-inflammatory pathways and activating cytoprotective ones.[15]

Cancer Chemosensitization Signaling

Magnoflorine enhances the efficacy of chemotherapeutic agents like doxorubicin (DOX) in breast cancer models by modulating pathways that control cell survival, apoptosis, and autophagy.[16][17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 2141-09-5 [m.chemicalbook.com]

- 3. This compound (Magnoflorine iodide) | Fungal抑制剂 | MCE [medchemexpress.cn]

- 4. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Magnoflorine - Wikipedia [en.wikipedia.org]

- 6. This compound | 4277-43-4 | FM63154 | Biosynth [biosynth.com]

- 7. 2141-09-5・Magnoflorine Standard・138-17201[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. This compound [cnreagent.com]

- 9. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 500 mg, CAS No. 4277-43-4 | Alkaloids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Biosynthesis of (+)-Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine is a quaternary aporphine alkaloid that has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, immunomodulatory, and potential anti-cancer properties. Found in various plant species, its biosynthesis is a complex process involving a series of enzymatic reactions that convert the primary metabolite L-tyrosine into this intricate secondary metabolite. This technical guide provides a comprehensive overview of the (+)-magnoflorine iodide biosynthesis pathway, detailing the enzymes, intermediates, and regulatory aspects. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

The Biosynthetic Pathway of (+)-Magnoflorine

The biosynthesis of (+)-magnoflorine is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine and proceeds through several key intermediates to form the aporphine scaffold characteristic of magnoflorine.

The primary pathway for (+)-magnoflorine biosynthesis involves the following key steps:

-

Conversion of L-Tyrosine to (S)-Norcoclaurine: The pathway is initiated by the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by (S)-norcoclaurine synthase (NCS) , to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[1]

-

Formation of (S)-Reticuline: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the pivotal branch-point intermediate, (S)-reticuline. This transformation involves the sequential action of several enzymes:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT)

-

(S)-coclaurine N-methyltransferase (CNMT)

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)

-

(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

-

Formation of the Aporphine Scaffold: The key step in the formation of the characteristic aporphine ring system is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by the cytochrome P450 enzyme (S)-corytuberine synthase (CYP80G2) , which converts (S)-reticuline into (S)-corytuberine.[2][3]

-

Final N-methylation to (+)-Magnoflorine: The biosynthesis is completed by the N-methylation of the tertiary amine of (S)-corytuberine to a quaternary amine, yielding (+)-magnoflorine. This final step is catalyzed by an N-methyltransferase . In some species, it is suggested that (S)-coclaurine N-methyltransferase (CNMT) can also catalyze this reaction, accepting (S)-corytuberine as a substrate.[1]

An alternative, minor pathway has been proposed in some plant species, such as Papaver somniferum. In this route, (S)-reticuline is first N-methylated by reticuline N-methyltransferase (RNMT) to form tembetarine. Tembetarine is then thought to be a substrate for a CYP80G2-like enzyme to form (+)-magnoflorine.[1]

Figure 1: Biosynthesis pathway of (+)-Magnoflorine.

Quantitative Data

A critical aspect of understanding and engineering the biosynthesis of (+)-magnoflorine is the characterization of the enzymes involved. The following tables summarize the available quantitative data for key enzymes in the pathway.

Table 1: Kinetic Parameters of N-Methyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (pmol min-1 µg-1) | Source Organism | Reference |

| Reticuline N-methyltransferase (RNMT) | (S)-Reticuline | 42 | 39.6 | Papaver somniferum | [4] |

| (R)-Reticuline | 85 | 74.8 | Papaver somniferum | [4] | |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | - | - | Coptis japonica | [5] |

| (R)-Coclaurine | - | - | Coptis japonica | [5] |

Note: Specific Vmax values for CNMT were not provided in the cited literature, though its activity with various substrates was confirmed.

Table 2: Product Yields from Microbial Biosynthesis Systems

| Product | Host Organism | Titer | Precursor Fed | Reference |

| (+)-Magnoflorine | E. coli / S. cerevisiae co-culture | 7.2 mg/L | Dopamine | [6] |

| (S)-Reticuline | E. coli | 55 mg/L | Dopamine | [6] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the (+)-magnoflorine biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The characterization of enzymes often requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Figure 2: General workflow for heterologous expression and purification.

Protocol Outline:

-

Gene of Interest Amplification: The coding sequence of the target enzyme (e.g., CYP80G2) is amplified from cDNA of the source plant using PCR.

-

Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a tag (e.g., His-tag) for purification.

-

Transformation: The recombinant vector is transformed into a suitable expression host.

-

Protein Expression: The host cells are cultured, and protein expression is induced (e.g., with IPTG in E. coli).

-

Cell Lysis and Protein Extraction: Cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Purification: The tagged protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: The purity and size of the protein are confirmed using SDS-PAGE.

In Vitro Enzyme Assays

Cytochrome P450 (CYP80G2) Enzyme Assay:

This assay is designed to measure the conversion of (S)-reticuline to (S)-corytuberine.

Reaction Mixture:

-

Purified CYP80G2 enzyme

-

NADPH-cytochrome P450 reductase

-

(S)-Reticuline (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

-

The reaction components are combined in a microcentrifuge tube.

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped (e.g., by adding a solvent like ethyl acetate).

-

The product, (S)-corytuberine, is extracted and analyzed by LC-MS.

N-Methyltransferase (NMT) Enzyme Assay:

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the substrate.

Reaction Mixture:

-

Purified N-methyltransferase enzyme

-

Substrate (e.g., (S)-corytuberine or (S)-reticuline)

-

[14C-methyl]-SAM (radiolabeled methyl donor) or unlabeled SAM

-

Buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

-

Combine the enzyme, substrate, and buffer in a reaction tube.

-

Initiate the reaction by adding SAM.

-

Incubate at an optimal temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a strong base).

-

Extract the methylated product and quantify using liquid scintillation counting (for radiolabeled SAM) or LC-MS (for unlabeled SAM).

Quantification of (+)-Magnoflorine and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of metabolites in complex biological samples.

Figure 3: Workflow for LC-MS/MS quantification.

Protocol Outline:

-

Sample Preparation: Plant material or reaction mixtures are homogenized and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and diluted.

-

Chromatographic Separation: The extract is injected into an HPLC or UPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the compounds.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for (+)-magnoflorine and its intermediates are monitored for high selectivity and sensitivity.[5][7]

Conclusion

The elucidation of the this compound biosynthesis pathway provides a foundation for its biotechnological production and for the development of novel therapeutics. The enzymes involved, particularly (S)-corytuberine synthase and the N-methyltransferases, represent key targets for metabolic engineering to enhance the yield of this valuable alkaloid. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate this pathway, characterize its enzymes, and quantify its products. Future research may focus on the regulatory mechanisms governing this pathway and the exploration of enzyme variants with improved catalytic properties for industrial applications.

References

- 1. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC 1.14.19.51 [iubmb.qmul.ac.uk]

- 4. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

Early Pharmacological Studies on (+)-Magnoflorine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine, a quaternary aporphine alkaloid, has been the subject of pharmacological interest for decades. Its iodide salt, (+)-Magnoflorine Iodide, is frequently utilized in research due to its stability and solubility. Early investigations, dating back to the mid-20th century, hinted at its potential therapeutic applications, with initial studies focusing on its cardiovascular effects. This technical guide provides a comprehensive overview of the early pharmacological studies on this compound, with a focus on its hypotensive, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to serve as a valuable resource for the scientific community.

Early Investigations into Hypotensive Effects

Anti-inflammatory Activity

Later investigations into the pharmacological profile of this compound revealed significant anti-inflammatory properties. These studies have provided more detailed mechanistic insights and quantitative data.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of magnoflorine have been quantified by measuring its ability to inhibit the production of key inflammatory mediators in cellular models.

| Cell Line | Inflammatory Stimulus | Measured Mediator | Concentration of Magnoflorine | Inhibition | Reference |

| BEAS-2B | TNF-α | IL-6 Production | Not Specified | Reduction Observed | [4] |

| BEAS-2B | TNF-α | IL-8 Production | Not Specified | Reduction Observed | [4] |

| RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | Significant Decrease | [5] |

Experimental Protocol: Determination of Anti-inflammatory Activity in vitro

A representative protocol for assessing the anti-inflammatory effects of this compound on cultured macrophages is described below.

Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 2 hours.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Cytokines:

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as β-actin.

-

ELISA: The concentration of secreted cytokines in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

Western Blot Analysis of Signaling Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) and their total protein counterparts.

-

After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of magnoflorine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Anticancer Activity

More recent pharmacological investigations have demonstrated the potential of this compound as an anticancer agent.[3] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3]

Quantitative Data: In vitro Cytotoxicity

The cytotoxic effects of magnoflorine against several human cancer cell lines have been determined, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | > 2000 | |

| A549 | Lung Cancer | ~1500 | |

| MCF7 | Breast Cancer | ~1000 | |

| NCI-H1299 | Lung Cancer | ~500 | |

| MDA-MB-468 | Breast Cancer | ~400 | |

| T98G | Glioblastoma | ~300 | |

| TE671 | Rhabdomyosarcoma | ~200 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 2000 µg/mL) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Caption: Workflow for Determining IC50 of this compound.

Conclusion

The pharmacological profile of this compound has evolved significantly from its early identification as a hypotensive agent to its current status as a molecule of interest for its anti-inflammatory and anticancer properties. While detailed quantitative data and protocols from the earliest studies are sparse in contemporary literature, modern research has provided a wealth of information on its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals interested in further exploring the therapeutic potential of this fascinating natural product. Future research should aim to fully elucidate the in vivo efficacy and safety of this compound to pave the way for its potential clinical applications.

References

- 1. [PHARMACOLOGICAL STUDIES ON MAGNOFLORINE, A HYPOTENSIVE PRINCIPLE FROM TU QING MU XIANG] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: Unveiling the Molecular Signature of (+)-Magnoflorine Iodide

For Immediate Release

Shanghai, China – November 7, 2025 – In the intricate world of natural product chemistry and drug development, precise molecular characterization is paramount. This technical guide provides an in-depth spectroscopic analysis of (+)-Magnoflorine Iodide, a quaternary aporphine alkaloid with significant therapeutic potential. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

Executive Summary

(+)-Magnoflorine, a naturally occurring compound found in various medicinal plants, has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. The iodide salt of this alkaloid is often used in research due to its crystalline nature and stability. Understanding its precise molecular structure and characteristics through spectroscopic analysis is a critical step in harnessing its full therapeutic potential and in the development of novel pharmaceuticals. This guide presents a compilation of quantitative spectroscopic data, detailed experimental protocols for its analysis, and visualizations of its known biological signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through the combined application of NMR, MS, and IR spectroscopy. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of magnoflorine typically exhibits signals corresponding to its aromatic protons, methoxy groups, the protons of the ethyl-N,N-dimethyl group, and the protons on the stereocenter.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons.

| ¹H NMR (DMSO-d6, 400 MHz) | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not fully available in cited sources | Data not fully available in cited sources |

| Aromatic Protons: ~6.7-7.2 | Aromatic/Olefinic Carbons: ~110-150 |

| Methoxy Protons (OCH₃): ~3.8-4.0 | Methoxy Carbons (OCH₃): ~55-60 |

| N-Methyl Protons (N(CH₃)₂): ~3.0-3.5 | N-Methyl Carbons (N(CH₃)₂): ~45-55 |

| Aliphatic Protons: ~2.5-3.5 | Aliphatic Carbons: ~25-65 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The data presented here are approximate ranges based on related aporphine alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a commonly used technique.

The parent ion of magnoflorine is observed at a mass-to-charge ratio (m/z) of 342.17, corresponding to its molecular formula [C₂₀H₂₄NO₄]⁺.[1] The fragmentation pattern is characteristic of aporphine alkaloids and involves the loss of the N,N-dimethylaminoethyl side chain and subsequent fragmentations of the core structure.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄INO₄ |

| Molecular Weight | 469.31 g/mol |

| Cation Formula | [C₂₀H₂₄NO₄]⁺ |

| Cation Exact Mass | 342.1705 u |

| Major Fragment Ions (m/z) | 311, 297, 282, 265, 237 |

The major fragment at m/z 297 corresponds to the loss of the dimethylaminomethyl group ([M-C₂H₇N]⁺).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of magnoflorine shows characteristic absorption bands for its hydroxyl, aromatic, ether, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (phenolic hydroxyl groups) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2850-2950 | C-H stretching (aliphatic) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |

| ~1200-1300 | C-O stretching (aryl ether) |

| ~1000-1100 | C-O stretching (alcohol) |

The IR spectrum of magnoflorine is available in the literature, providing a visual representation of these absorptions.[2]

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: Bruker Avance (or equivalent) operating at a ¹H frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters (General):

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0-4.5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument and mobile phase.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Collision Energy (for MS/MS): 10-40 eV to induce fragmentation.

-

Mass Range: m/z 50-500.

Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters (General):

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

Signaling Pathway Visualization

(+)-Magnoflorine has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have shown that magnoflorine can inhibit the MAPK pathway, which may contribute to its anti-inflammatory and anti-cancer effects.[3]

Caption: Inhibition of the MAPK signaling pathway by (+)-Magnoflorine.

Inhibition of TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad pathway plays a critical role in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Magnoflorine has been reported to inhibit this pathway.

References

solubility and stability of (+)-Magnoflorine Iodide

An In-depth Technical Guide on the Solubility and Stability of (+)-Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the . Due to its potential therapeutic applications, understanding its physicochemical properties is crucial for formulation development, analytical method validation, and ensuring its efficacy and safety in research and clinical settings. This document summarizes available data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Solubility Profile of this compound

(+)-Magnoflorine is a quaternary aporphine alkaloid, and its iodide salt form is frequently used in research. As a quaternary ammonium salt, it is characterized by high polarity, which generally confers good water solubility.[1] However, precise quantitative solubility data in common solvents is limited in publicly available literature.

Solubility Data

The following table summarizes the known qualitative and semi-quantitative solubility information for this compound.

| Solvent/System | Type | Reported Solubility | Temperature | Citation |

| Methanol | Qualitative | Soluble | Not Specified | [2] |

| Ethanol | Qualitative | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Qualitative | Soluble | Not Specified | [2] |

| Chloroform | Qualitative | Soluble | Not Specified | [2] |

| Dichloromethane | Qualitative | Soluble | Not Specified | [2] |

| Ethyl Acetate | Qualitative | Soluble | Not Specified | [2] |

| Acetone | Qualitative | Soluble | Not Specified | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Quantitative | ≥ 2.08 mg/mL (4.43 mM) | Not Specified | [3][4] |

| 10% DMSO, 90% Corn Oil | Quantitative | ≥ 2.08 mg/mL (4.43 mM) | Not Specified | [3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity ≥99%)

-

Selected solvent (e.g., Water, Ethanol, DMSO) of analytical grade

-

Thermostatic shaker bath

-

Calibrated pH meter (for aqueous solvents)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should establish the time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Adsorption of the compound to the filter should be evaluated and accounted for.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: The solubility is reported in units such as mg/mL or Molarity (mol/L) based on the measured concentration in the saturated solution.

Stability Profile of this compound

The stability of a pharmaceutical compound is critical for determining its shelf-life, storage conditions, and compatibility with excipients.

Stability and Storage Data

The table below outlines the known stability characteristics and recommended storage conditions for this compound.

| Parameter | Value/Condition | Citation |

| Physical Appearance | White to light yellow crystalline powder | [2][5] |

| Storage (Solid) | 2-8°C, protect from light | [2] |

| Storage (DMSO Solution) | -20°C for 1 month; -80°C for 6 months | [3] |

| Thermal Stability | Decomposes at 248-252°C | [2] |

Factors Influencing Stability:

-

pH: The stability of iodide salts in solution can be highly pH-dependent. Acidic conditions may promote the oxidation of iodide, potentially leading to degradation of the compound or changes in the solution's properties.[6][7]

-

Light: The recommendation to "protect from light" suggests potential photosensitivity. Photodegradation is a common pathway for complex organic molecules and iodide salts.

-

Moisture and Heat: As with many organic salts, exposure to high humidity and elevated temperatures can accelerate degradation.

Experimental Protocol: Pharmaceutical Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8]

Objective: To evaluate the stability of solid this compound under various environmental conditions to define its retest period and appropriate storage conditions.

Materials:

-

Multiple batches of this compound

-

Appropriate primary packaging that simulates the proposed storage container

-

Calibrated stability chambers capable of controlling temperature and relative humidity (RH)

-

Validated, stability-indicating analytical method (e.g., HPLC) capable of separating the intact drug from its degradation products.

Methodology:

-

Study Design:

-

Long-Term Study: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Study: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Stress Testing (Forced Degradation): Intentionally degrade the sample under more extreme conditions (e.g., high heat, acid/base hydrolysis, oxidation, photolysis) to identify potential degradation products and validate the stability-indicating nature of the analytical method.

-

-

Testing Schedule:

-

Long-Term: Pull samples for analysis at specified time points: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Pull samples for analysis at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).

-

-

Analytical Tests: At each time point, the following tests should be performed:

-

Assay: Quantification of the active substance.

-

Purity: Determination of degradation products/impurities.

-

Appearance: Visual inspection for changes in color or physical state.

-

Moisture Content: As required.

-

-

Data Evaluation: Analyze trends in the data. A significant change is typically defined as a failure to meet the established specification. The results from the accelerated study are used to predict the shelf-life under long-term conditions.

Involvement in Cellular Signaling Pathways

Magnoflorine has been shown to modulate several key intracellular signaling pathways, which underlies its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

JNK Signaling Pathway

In models of Alzheimer's disease, magnoflorine has been found to be neuroprotective by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This pathway is a critical regulator of apoptosis (programmed cell death) and inflammatory responses.

PI3K/Akt/mTOR Pathway

Magnoflorine demonstrates anti-cancer activity by inducing apoptosis and autophagy, partly through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[10][11] This pathway is a central regulator of cell growth, proliferation, and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38 and ERK, is another target of magnoflorine. By inhibiting the phosphorylation of these kinases, magnoflorine can suppress inflammatory responses and cancer cell proliferation.[1][12]

Experimental Workflows and Analytical Methods

General Workflow for Physicochemical Characterization

A systematic approach is required to characterize the solubility and stability of a compound like this compound for drug development purposes.

Analytical Methodologies for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing magnoflorine.

Typical HPLC-UV Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector set to a wavelength of approximately 320 nm.

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: 25-30 °C.

This method allows for the separation of magnoflorine from impurities and potential degradation products, ensuring accurate measurement. UPLC methods can also be used for faster analysis times. These analytical methods must be fully validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust.

References

- 1. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2141-09-5 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (Magnoflorine iodide) | Fungal抑制剂 | MCE [medchemexpress.cn]

- 5. This compound - CD BioSustainable [sustainable-bio.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Abundance and Analysis of (+)-Magnoflorine Iodide in Different Plant Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of (+)-Magnoflorine Iodide in various plant species, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Introduction to (+)-Magnoflorine

(+)-Magnoflorine is a quaternary aporphine alkaloid that is widely distributed throughout the plant kingdom.[1][2][3][4][5] It is found in numerous botanical families, including but not limited to the Berberidaceae, Magnoliaceae, Papaveraceae, Menispermaceae, and Aristolochiaceae.[1][2][3] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, immunomodulatory, anti-diabetic, and neuroprotective effects.[4][5][6] As a quaternary ammonium ion, (+)-Magnoflorine is characterized by its high polarity and good water solubility.[1]

Natural Abundance of (+)-Magnoflorine

The concentration of (+)-Magnoflorine varies significantly among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data on the natural abundance of (+)-Magnoflorine in various plant species, compiled from multiple studies.

Quantitative Data of (+)-Magnoflorine in Various Plant Species

| Plant Family | Species | Plant Part | Magnoflorine Content (% w/w of dry plant material) | Reference |

| Berberidaceae | Epimedium alpinum | Underground parts | 1.0 - 2.0% | [7][8] |

| Aerial parts | 0.06 - 0.12% | [7][8] | ||

| Menispermaceae | Tinospora cordifolia | Stem | 0.065 - 0.101% (µg/g converted to %) | [9] |

| Magnoliaceae | Magnolia officinalis | Bark | Not explicitly quantified in reviewed sources, but present | [2] |

| Papaveraceae | Macleaya cordata | Aerial parts | Not explicitly quantified in reviewed sources, but present | |

| Aristolochiaceae | Aristolochia species | Various | Present, but not typically quantified due to co-occurrence of toxic aristolochic acids | [9][10] |

| Ranunculaceae | Coptis chinensis | Rhizome | Present as a minor alkaloid | [5] |

| Euphorbiaceae | Croton tiglium | Not specified | Linearity range of 0.098~1.223 μg suggests quantifiable amounts | [11] |

Note: The table provides a summary of available quantitative data. The absence of a value indicates that while the presence of magnoflorine is confirmed, specific quantitative data was not found in the reviewed literature.

Experimental Protocols

Accurate quantification of (+)-Magnoflorine in plant matrices is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Extraction and Isolation of (+)-Magnoflorine

A general procedure for the extraction and isolation of (+)-Magnoflorine from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (70-80% aqueous solution)

-

Petroleum ether (for defatting, optional)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Separatory funnel

-

Rotary evaporator

-

Chromatography columns (e.g., silica gel, Sephadex LH-20)

Protocol:

-

Defatting (Optional): Macerate the powdered plant material with petroleum ether to remove lipids and chlorophyll, which can interfere with subsequent steps.[12]

-

Extraction: Extract the defatted plant material with a 70-80% aqueous methanol or ethanol solution by refluxing for 1-3 hours. Repeat the extraction 2-3 times to ensure complete extraction of the alkaloids.[12]

-

Solvent Partitioning: Combine the extracts and evaporate the alcohol under reduced pressure using a rotary evaporator. Dissolve the resulting aqueous residue in dilute HCl (e.g., 2% HCl) and filter.

-

Wash the acidic aqueous solution with chloroform to remove non-basic compounds.

-

Adjust the pH of the aqueous solution to alkaline (pH 9-10) with NaOH.

-

Extract the alkaline solution with n-butanol or chloroform multiple times. The quaternary alkaloids, including magnoflorine, will partition into the organic layer.

-

Purification: Combine the organic extracts and evaporate to dryness. The crude extract can be further purified using column chromatography techniques such as silica gel or Sephadex LH-20.[13]

Quantification by UPLC-MS/MS

UPLC-MS/MS offers high sensitivity and selectivity for the quantification of (+)-Magnoflorine.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or similar.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[14][15]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[14][15]

-

Flow Rate: 0.4 mL/min.[14]

-

Injection Volume: 2 µL.[14]

-

Column Temperature: 40°C.[14]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[14][15]

-

MRM Transition: For magnoflorine, the multiple reaction monitoring (MRM) transition is typically m/z 342.8 → 298.2.[15]

Quantification by HPLC

HPLC is a robust and widely used method for the quantification of magnoflorine.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or similar with a Diode Array Detector (DAD) or UV detector.

-

Column: Agilent Eclipse XDB-C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

Signaling Pathways of (+)-Magnoflorine

(+)-Magnoflorine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of magnoflorine with these pathways.

Anti-Inflammatory Signaling Pathways

(+)-Magnoflorine has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[6][9][10]

Caption: Inhibition of NF-κB and MAPK Pathways by (+)-Magnoflorine.

Neuroprotective Signaling Pathway

Recent studies suggest that the neuroprotective effects of (+)-Magnoflorine may be mediated through the activation of the Sirt1/AMPK signaling pathway.[13]

Caption: Neuroprotective Effect of (+)-Magnoflorine via Sirt1/AMPK Pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of (+)-Magnoflorine from a plant sample.

Caption: General Workflow for (+)-Magnoflorine Quantification.

Conclusion

(+)-Magnoflorine is a promising natural compound with a wide distribution in the plant kingdom and a range of beneficial pharmacological activities. This guide provides a foundational understanding of its natural abundance, methodologies for its accurate quantification, and insights into its molecular mechanisms of action. Further research is warranted to fully explore the therapeutic potential of this interesting aporphine alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. doaj.org [doaj.org]

- 9. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. CN108478575B - Magnoflorine preparation, preparation method and application thereof - Google Patents [patents.google.com]

- 13. CN102001998A - Process for extracting and purifying magnoflorine from garden columbine family plant - Google Patents [patents.google.com]

- 14. e-century.us [e-century.us]

- 15. researchgate.net [researchgate.net]

- 16. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-Magnoflorine Iodide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine, an aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for the use of (+)-Magnoflorine Iodide, a common salt form of Magnoflorine, in cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| TE671 | Rhabdomyosarcoma | 48.6 | 96 | MTT |

| MDA-MB-468 | Breast Cancer | 399.0 | 96 | MTT |

| NCI-H1299 | Lung Cancer | 404.0 | 96 | MTT |

| A549 | Lung Cancer | 632.0 | 96 | MTT |

| T98G | Glioblastoma | Not specified | 96 | MTT |

| MCF7 | Breast Cancer | 4177.0 | 96 | MTT |

| ACC-201 | Gastric Cancer | 33.5 | 72 | MTT |

| AGS | Gastric Cancer | 36.6 | 72 | MTT |

| MKN-74 | Gastric Cancer | 74.2 | 72 | MTT |

| NCI-N87 | Gastric Cancer | 70.9 | 72 | MTT |

| SGC7901 | Gastric Cancer | Approx. 40-80 | 24 | MTT |

| Huh-7 | Hepatoma | Approx. 40-80 | Not specified | CCK-8 |

Note: IC50 values were converted from µg/mL to µM using the molecular weight of this compound (469.31 g/mol ).[2][3] Some values are approximated from graphical data.

Table 2: Effect of this compound on Apoptosis

| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) | Exposure Time (h) |

| T98G | 10 | 24.02 | 48 |

| Huh-7 | 20 µM (9.4 µg/mL) | Increased | Not specified |

| Huh-7 | 40 µM (18.8 µg/mL) | Increased | Not specified |

| Huh-7 | 80 µM (37.5 µg/mL) | Significantly Increased | Not specified |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µg/mL) | % in G0/G1 | % in S | % in G2/M | Exposure Time (h) |

| AGS | 10 | Decreased | Decreased | Increased | 72 |

| AGS | 20 | Decreased | Decreased | Increased | 72 |

| AGS | 40 | Decreased | Decreased | Significantly Increased | 72 |

| SGC7901 | 20, 40, 80 µM | No significant change | Increased | Increased | 24 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cultured cells.

Materials:

-

This compound

-

Target cell line

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Target cell line

-

Complete culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound

-

Target cell line

-

Complete culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates.

Materials:

-

This compound

-

Target cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative expression levels of specific genes.

Materials:

-

This compound

-

Target cell line

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (e.g., for Bax, Bcl-2, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound, then extract total RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualization of Pathways and Workflows

Signaling Pathways Affected by this compound

(+)-Magnoflorine has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, including the PI3K/Akt/mTOR and NF-κB pathways.[4][5]

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound.

Experimental Workflow for Investigating Cellular Effects

The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow for cell culture studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. qascf.com [qascf.com]

- 3. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Models Studying (+)-Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models for investigating the therapeutic potential of (+)-Magnoflorine Iodide. Detailed protocols for key experiments are outlined to facilitate study design and execution.

Rheumatoid Arthritis Model

Application: To evaluate the anti-inflammatory and anti-arthritic effects of this compound.

Animal Model: Adjuvant-Induced Arthritis (AIA) in rats is a widely used model that mimics the pathological features of human rheumatoid arthritis.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Rat Model[1]

-

Animals: Male Sprague-Dawley rats (180-220 g).

-